molecular formula C11H7F3N2O2 B6385945 MFCD11876854 CAS No. 1111108-51-0

MFCD11876854

Cat. No.: B6385945
CAS No.: 1111108-51-0
M. Wt: 256.18 g/mol
InChI Key: IZXGOBCKTWWALF-UHFFFAOYSA-N
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Description

The compound 5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidin-2-one (MFCD11876854) is a chemical entity with the molecular formula C11H7N2O2F3 . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidinone core. The unique structural features of this compound make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidin-2-one typically involves the reaction of 3-(trifluoromethoxy)aniline with appropriate reagents to form the pyrimidinone ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The pyrimidinone core can interact with active sites of enzymes, inhibiting their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one
  • 5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidin-4-one
  • 5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidin-6-one

Uniqueness

The presence of the trifluoromethoxy group in 5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidin-2-one imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These features make it a valuable compound for various research applications, particularly in drug discovery and development.

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-2-7(4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXGOBCKTWWALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686867
Record name 5-[3-(Trifluoromethoxy)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-51-0
Record name 5-[3-(Trifluoromethoxy)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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